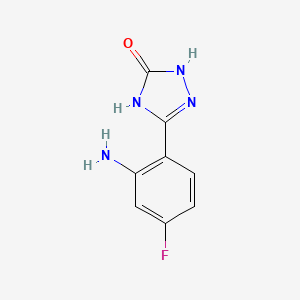

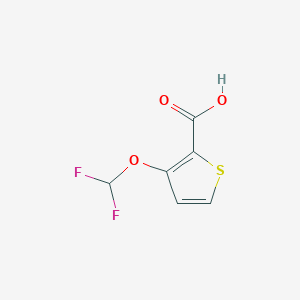

![molecular formula C22H20FN3O2S B2738702 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 897464-84-5](/img/structure/B2738702.png)

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole nucleus is a very interesting scaffold in terms of chemistry and biological activity . It has been found to have broad-spectrum antiproliferative activity .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the formylation of 6-aryl imidazo[2,1-b]thiazoles was performed using the Vilsmeier-Haack (V-H) reaction .

Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Activity

A series of compounds with imidazo[2,1-b]thiazole scaffolds, related to the specified compound, were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. One study highlighted the synthesis of novel derivatives showing potential inhibitory effects on cancer cell growth, indicating a promising direction for developing anticancer agents (Ding et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Research has also been conducted on compounds bearing resemblance to the mentioned chemical structure for their antimicrobial and anti-inflammatory potentials. For instance, acetamido pyrrolyl oxazoles/thiazoles/imidazoles were prepared and tested, revealing certain derivatives with notable antibacterial and antifungal activities, along with compounds displaying significant anti-inflammatory responses (Sowmya et al., 2017).

Cardiotonic and Anticonvulsant Activities

Additional studies have explored the cardiotonic and anticonvulsant properties of imidazo[2,1-b]thiazole derivatives. These investigations suggest the therapeutic potential of these compounds in treating cardiac disorders and seizures, highlighting their diverse pharmacological applications (Andreani et al., 1996); (Aktürk et al., 2002).

Structural and Spectral Analyses

The synthesis and structural elucidation of related imidazo[2,1-b][1,3,4]thiadiazole derivatives have been documented, providing insights into the molecular frameworks and interactions contributing to their biological activities. These studies involve comprehensive spectroscopic and crystal structure analyses to understand the compounds' chemical properties (Banu et al., 2013).

Anticancer Screening

Furthermore, the anticancer activities of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were assessed, revealing their potential against various cancer cell lines. This research emphasizes the role of structural modifications in enhancing the cytotoxic effects against cancer cells, offering a basis for developing new therapeutic agents (Abu-Melha, 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2S/c1-28-20-5-3-2-4-16(20)10-11-24-21(27)12-18-14-29-22-25-19(13-26(18)22)15-6-8-17(23)9-7-15/h2-9,13-14H,10-12H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRKQGAMCYXFHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-N-ethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2738620.png)

![N-(3,4-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2738621.png)

![2,2,2-trifluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2738628.png)

![6-methyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738632.png)

![Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate](/img/structure/B2738638.png)

![2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2738640.png)